(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
CAS No.: 87983-63-9
Cat. No.: VC1788949
Molecular Formula: C24H32O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87983-63-9 |
|---|---|
| Molecular Formula | C24H32O4 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1 |
| Standard InChI Key | VGRCPALIWBYEPM-ANBWURGQSA-N |
| Isomeric SMILES | CC(C1=CC=CC=C1)C(/C=C/[C@@H]2[C@H]3CC[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O3)O |
| SMILES | CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O |
| Canonical SMILES | CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is registered in chemical databases with specific identifiers that facilitate its tracking and recognition in scientific literature. The compound was first registered in PubChem on April 28, 2006, with the most recent modification to its entry occurring on February 22, 2025 . Its molecular identity is defined by several standardized chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
| Identifier Type | Value |
|---|---|
| PubChem CID | 6439475 |
| CAS Registry Number | 87983-63-9 |
| InChIKey | VGRCPALIWBYEPM-ANBWURGQSA-N |
| Molecular Formula | C24H32O4 |
| Molecular Weight | 384.5 g/mol |
The compound is also known by several synonyms in the scientific literature, including SQ 28668, SQ-28668, and AU1MEC3WBR (UNII code) . These alternative designations are important for conducting comprehensive literature searches and for identifying this compound in various research contexts.
Structural Features and Stereochemistry
The chemical structure of this compound is characterized by several distinct features that define its three-dimensional configuration and potential functional properties. The IUPAC name employs stereochemical descriptors (Z, E, S, R) that indicate specific spatial arrangements at various positions within the molecule .
The compound incorporates:
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A 7-oxabicyclo[2.2.1]heptane ring system (a bicyclic structure containing an oxygen bridge)
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A (Z)-configured hept-5-enoic acid chain
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An (E)-configured 3-hydroxy-4-phenylpent-1-enyl side chain
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Four stereocenters with designated configurations: 1S, 2R, 3S, and 4R
The structural complexity of this molecule is reflected in its canonical SMILES notation: CC(C1=CC=CC=C1)C(/C=C/[C@@H]2[C@H]3CCC@@HO3)O . This notation encodes both the connectivity of atoms and the stereochemical arrangements at chiral centers and double bonds.
Physicochemical Properties
Physical and Chemical Properties
Understanding the physicochemical properties of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is essential for predicting its behavior in biological systems and for developing analytical methods for its detection and quantification. Table 2 summarizes the key properties of this compound based on available data.
Table 2: Physicochemical Properties of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
The compound contains several functional groups that contribute to its chemical properties:
Structural Relationships
Examining structurally related compounds can provide insights into the potential properties and activities of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid. One such analog is (Z)-7-[(1S,2S,3S,4R)-3-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (SQ 27427) .
This related compound shares several structural features with our compound of interest:
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The same 7-oxabicyclo[2.2.1]heptane core structure
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A Z-configured hept-5-enoic acid chain
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An E-configured alkenyl side chain with a hydroxyl group
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Multiple stereocenters
The key difference is the replacement of the 4-phenylpentyl moiety with a cyclohexyl group . This structural relationship suggests that these compounds may belong to a family of bioactive molecules developed for similar purposes, possibly as part of a structure-activity relationship study in drug development.
| Feature | SQ 28668 | SQ 27427 |
|---|---|---|
| PubChem CID | 6439475 | 44144480 |
| Molecular Formula | C24H32O4 | C22H34O4 |
| Molecular Weight | 384.5 g/mol | 362.5 g/mol |
| Core Structure | 7-oxabicyclo[2.2.1]heptane | 7-oxabicyclo[2.2.1]heptane |
| Side Chain 1 | (Z)-hept-5-enoic acid | (Z)-hept-5-enoic acid |
| Side Chain 2 | (E)-3-hydroxy-4-phenylpent-1-enyl | (E)-3-cyclohexyl-3-hydroxyprop-1-enyl |
| Stereochemistry | (1S,2R,3S,4R) | (1S,2S,3S,4R) |
This comparison suggests that these compounds may be part of a series developed to investigate how structural modifications affect biological activity. The presence of the phenyl group in SQ 28668 versus the cyclohexyl group in SQ 27427 represents a significant change in electronic properties and spatial arrangement, which could lead to differences in receptor binding affinity or metabolic stability.
Analytical Characterization
Chemical Identification Systems
The compound is cataloged in chemical databases using standardized identification systems. The InChI (International Chemical Identifier) for this compound is:
InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1
This string encodes complete information about the compound's structure, including atom connectivity, bond types, and stereochemistry. It can be used to uniquely identify the compound across different chemical databases and literature.
The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is:
Research Context and Significance
Historical Development
The registration dates in PubChem (created in 2006, modified in 2025) suggest that research interest in this compound has persisted over nearly two decades . The compound's designation as "SQ 28668" indicates it was likely developed by a pharmaceutical company (possibly Squibb, as SQ was often used as a prefix for their compounds).
The structural similarity to SQ 27427 suggests that these compounds may be part of a series of analogs developed during structure-activity relationship studies. The numeric progression in the identifiers (SQ 27427 to SQ 28668) further supports this hypothesis, indicating sequential development of related compounds .
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